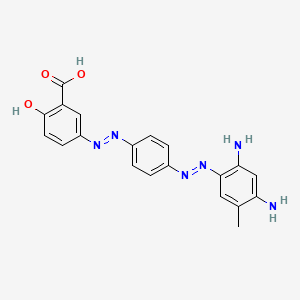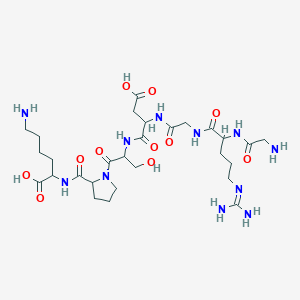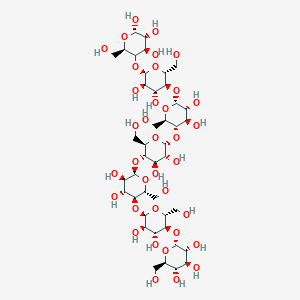
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Hex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Hex” is a polysaccharide composed of six glucose units linked by alpha-1,4-glycosidic bonds, followed by a hexose unit. This structure is characteristic of certain oligosaccharides and polysaccharides found in nature, particularly in starch and glycogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves enzymatic processes using glycosyltransferases or glycosidases. These enzymes catalyze the formation of alpha-1,4-glycosidic bonds between glucose units under controlled conditions. The reaction conditions often include optimal pH, temperature, and the presence of specific cofactors to ensure high yield and specificity.
Industrial Production Methods
Industrial production of such polysaccharides often employs microbial fermentation processes. Microorganisms like bacteria and fungi are genetically engineered to overproduce the desired enzymes, which then catalyze the synthesis of the polysaccharide in large bioreactors. The product is subsequently purified through various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: The compound undergoes hydrolysis in the presence of water and specific enzymes like alpha-amylase, breaking down into glucose units.
Oxidation: It can be oxidized using reagents like periodate, which cleaves the glycosidic bonds and forms smaller aldehyde-containing fragments.
Reduction: Reduction reactions can convert the aldehyde groups formed during oxidation back to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Enzymes like alpha-amylase, optimal pH (around 7), and temperature (37°C).
Oxidation: Periodate, neutral pH, and room temperature.
Reduction: Sodium borohydride, alkaline conditions, and low temperature.
Major Products
Hydrolysis: Glucose units.
Oxidation: Aldehyde-containing fragments.
Reduction: Alcohol-containing fragments.
Wissenschaftliche Forschungsanwendungen
The compound has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Serves as a substrate to study enzyme kinetics and mechanisms of glycosidases.
Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of biofuels and biodegradable plastics.
Wirkmechanismus
The compound exerts its effects primarily through interactions with enzymes that recognize and cleave alpha-1,4-glycosidic bonds. These enzymes, such as alpha-amylase, bind to the polysaccharide and catalyze the hydrolysis of the glycosidic bonds, releasing glucose units. This process involves the formation of a glycosyl-enzyme intermediate and subsequent hydrolysis to release the product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maltose: A disaccharide with two glucose units linked by an alpha-1,4-glycosidic bond.
Amylose: A polysaccharide with a linear chain of glucose units linked by alpha-1,4-glycosidic bonds.
Glycogen: A branched polysaccharide with glucose units linked by alpha-1,4 and alpha-1,6-glycosidic bonds.
Uniqueness
The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Hex” is unique due to its specific sequence of six glucose units followed by a hexose unit, which may confer distinct structural and functional properties compared to other polysaccharides.
Eigenschaften
Molekularformel |
C42H72O36 |
|---|---|
Molekulargewicht |
1153.0 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30?,31-,32-,33-,34-,35-,36+,37-,38-,39-,40-,41-,42-/m1/s1 |
InChI-Schlüssel |
BNABBHGYYMZMOA-PODAHUBWSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


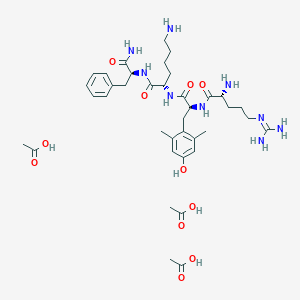
![Oxido sulfite;5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B10825377.png)
![(2R,3R,4S,5R,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825387.png)
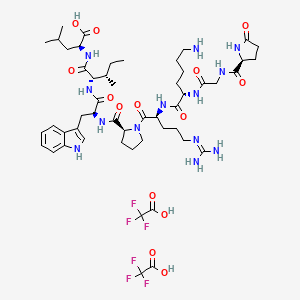
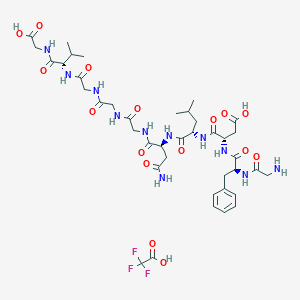
![(7Z,11Z)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825399.png)

![5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B10825418.png)
![(1R,5S,9S,13R,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825422.png)
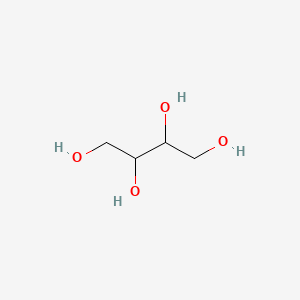
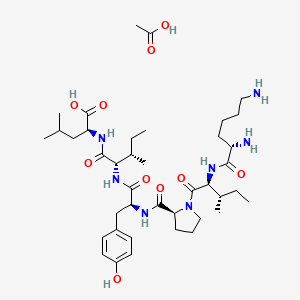
![1-[4-methoxy-2-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B10825431.png)
